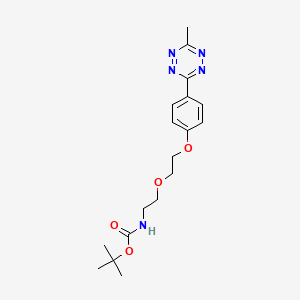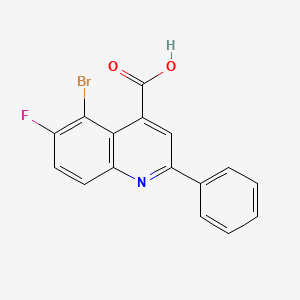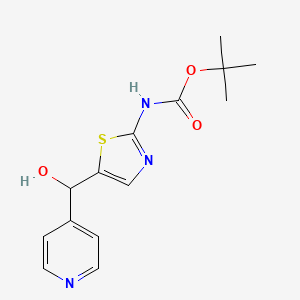![molecular formula C17H23BN2O5 B13719091 N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719091.png)
N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is an organic compound that features a benzamide core substituted with a cyclopropylmethyl group, a nitro group, and a dioxaborolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves multiple steps:
Cyclopropylmethylation: The addition of the cyclopropylmethyl group.
Each step requires specific reagents and conditions. For example, nitration might involve the use of nitric acid and sulfuric acid, while borylation could involve the use of boronic acids or esters under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Reactions involving the replacement of the nitro or cyclopropylmethyl groups.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions might involve nucleophiles such as amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could yield a nitroso or nitrosonium compound .
Scientific Research Applications
N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the dioxaborolan group can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
Phenylboronic acid pinacol ester: Similar boron-containing structure but lacks the nitro and cyclopropylmethyl groups.
Uniqueness
N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyclopropylmethyl group can influence the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C17H23BN2O5 |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H23BN2O5/c1-16(2)17(3,4)25-18(24-16)13-7-12(8-14(9-13)20(22)23)15(21)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3,(H,19,21) |
InChI Key |
GFZFYYWCQIBRET-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


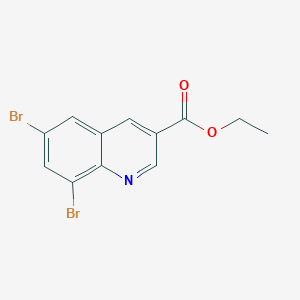
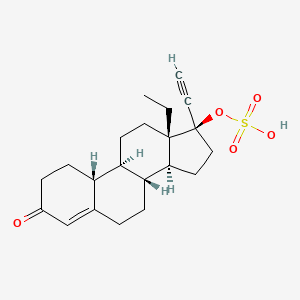
![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)
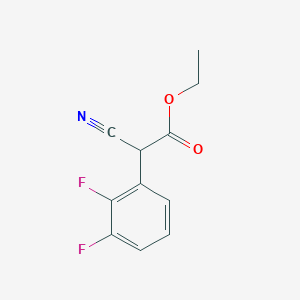
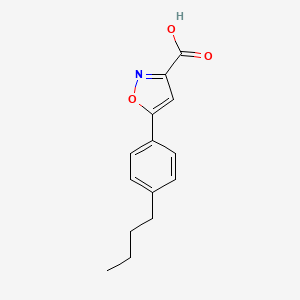

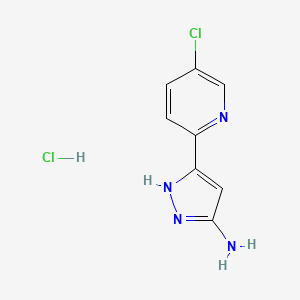
![[3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoylamino]azanium;chloride](/img/structure/B13719045.png)
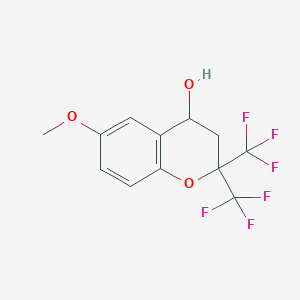

![5-Acetyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13719055.png)
